molecular formula C7H9NO2 B1353249 (E)-2-cyanohex-2-enoic acid CAS No. 869-00-1

(E)-2-cyanohex-2-enoic acid

Cat. No. B1353249
CAS RN: 869-00-1
M. Wt: 139.15 g/mol
InChI Key: RMCPVXOVNVHHAJ-GQCTYLIASA-N
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Description

This would typically involve providing the IUPAC name, common names, and structural formula of the compound. The compound’s role or significance in biological, chemical, or industrial processes would also be discussed.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Organic Synthesis and Chemical Characterization

(E)-2-cyanohex-2-enoic acid and related compounds serve as key intermediates in the synthesis of biologically active molecules and novel materials. For instance, the work by Kotteswaran, Senthil Pandian, and Ramasamy (2016) involved the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid, derived from 4-dimethylaminobenzaldehyde and methyl cyanoacetate. Their study focused on the structural elucidation and electronic properties analysis of the synthesized compound, highlighting its potential in material sciences and organic chemistry (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Antibacterial Applications

The antibacterial properties of compounds synthesized from fatty acid hydrazides, similar in structure to (E)-2-cyanohex-2-enoic acid, have been explored by Banday, Mattoo, and Rauf (2010). Their research on 5-(alkenyl)-2-amino-1,3,4-oxadiazole and 2-(alkenyl)-5-phenyl-1,3,4-oxadiazole derivatives demonstrated significant antimicrobial activity, particularly against E. coli. This suggests the potential use of (E)-2-cyanohex-2-enoic acid derivatives in developing new antibacterial agents (Banday, Mattoo, & Rauf, 2010).

Photoluminescence in Molecular Crystals

Zhestkij and colleagues (2021) synthesized (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid, utilizing it to develop organic molecular crystals with highly stable photoluminescence. This work emphasizes the importance of (E)-2-cyanohex-2-enoic acid derivatives in creating advanced materials for optoelectronic applications, showcasing their potential in the development of luminescent materials with long-term stability (Zhestkij et al., 2021).

Molecular Structure Analysis

The study of molecular structures of (E)-2-cyanohex-2-enoic acid derivatives provides insights into their chemical behavior and potential applications. For example, Sonneck and colleagues (2015) reported the molecular structures of related compounds, such as (E)-non-2-enoic acid and (E)-dec-2-enoic acid. These analyses contribute to a deeper understanding of the physical and chemical properties of these compounds, which is essential for their application in various scientific domains (Sonneck, Peppel, Spannenberg, & Wohlrab, 2015).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(E)-2-cyanohex-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-3-4-6(5-8)7(9)10/h4H,2-3H2,1H3,(H,9,10)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCPVXOVNVHHAJ-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50418212
Record name (E)-2-cyanohex-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyanohex-2-enoic acid

CAS RN

869-00-1
Record name NSC71883
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71883
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-2-cyanohex-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYANO-2-HEXENOIC ACID
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